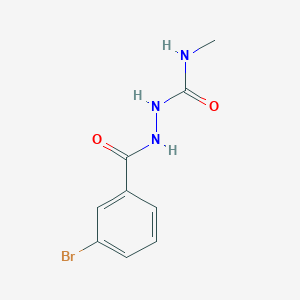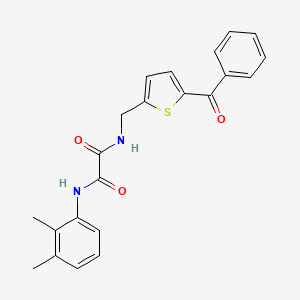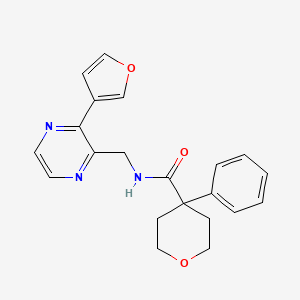![molecular formula C9H10ClNO3S B2819577 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide CAS No. 879319-38-7](/img/structure/B2819577.png)
2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide is a compound used for proteomics research . It has a molecular formula of C9H10ClNO3S and a molecular weight of 247.7 .
Physical And Chemical Properties Analysis
2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide is a solid at room temperature . It has a predicted boiling point of 515.2±50.0 °C and a predicted density of 1.409±0.06 g/cm3 . Its pKa is predicted to be 12.09±0.70 .Aplicaciones Científicas De Investigación
Environmental Health and Herbicide Metabolism
- Herbicide Metabolism : A study explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, highlighting the complex metabolic pathways that may involve carcinogenicity through DNA-reactive dialkylbenzoquinone imine formation. This research provides insights into the environmental and health impacts of these chemicals (Coleman et al., 2000).
Organic Chemistry and Chemical Synthesis
- Chemical Structure and Polarity : A study focused on the synthesis, polarity, and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and related compounds, offering insights into their conformations and chemical behaviors, which could inform further chemical synthesis and applications (Ishmaeva et al., 2015).
Antimicrobial Activity
- Antimicrobial Agents : Research aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, indicating potential applications in developing new drugs and treatments for bacterial and fungal infections (Darwish et al., 2014).
Advanced Materials and Water Treatment
- Catalytic Degradation : An innovative study explored the use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators for efficient degradation of acetaminophen in water treatment, demonstrating the potential for using such materials in addressing pharmaceutical contaminants in water (Qi et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide are currently unknown . This compound is an organic molecule containing a chloride atom (Cl), an amide group (C=O-NH), a methyl sulfonyl group (SO2CH3), and an aromatic ring with the sulfonyl group attached at the third position (meta position)
Result of Action
The molecular and cellular effects of 2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and causes serious eye irritation (H319) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is ingested, comes into contact with skin or eyes, or is inhaled .
Propiedades
IUPAC Name |
2-chloro-N-(3-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESZRBKDEHWJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879319-38-7 |
Source


|
| Record name | 2-chloro-N-(3-methanesulfonylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)





![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)
![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

